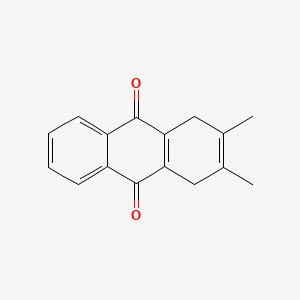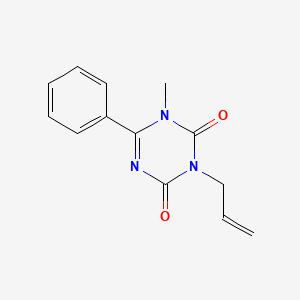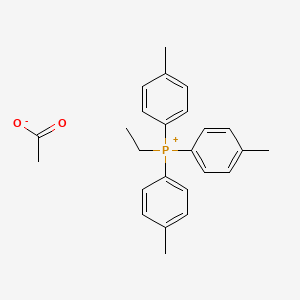
Phosphonium, ethyltris(4-methylphenyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, ethyltris(4-methylphenyl)-, acetate is a quaternary phosphonium salt with the molecular formula C25H29O2P. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, ethyltris(4-methylphenyl)-, acetate typically involves the reaction of ethyltris(4-methylphenyl)phosphine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:
[ \text{Ethyltris(4-methylphenyl)phosphine} + \text{Acetic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the pure phosphonium salt. The use of advanced techniques like chromatography may also be employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, ethyltris(4-methylphenyl)-, acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may yield phosphines .
Wissenschaftliche Forschungsanwendungen
Phosphonium, ethyltris(4-methylphenyl)-, acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonium, ethyltris(4-methylphenyl)-, acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use as a catalyst in chemical reactions or its potential therapeutic effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis.
Tetraethylphosphonium bromide: Another quaternary phosphonium salt with different substituents but similar chemical properties.
Uniqueness
Phosphonium, ethyltris(4-methylphenyl)-, acetate is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
149990-48-7 |
|---|---|
Molekularformel |
C25H29O2P |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
ethyl-tris(4-methylphenyl)phosphanium;acetate |
InChI |
InChI=1S/C23H26P.C2H4O2/c1-5-24(21-12-6-18(2)7-13-21,22-14-8-19(3)9-15-22)23-16-10-20(4)11-17-23;1-2(3)4/h6-17H,5H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
TXVGXTHMPVOUBI-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
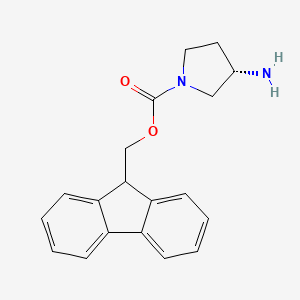
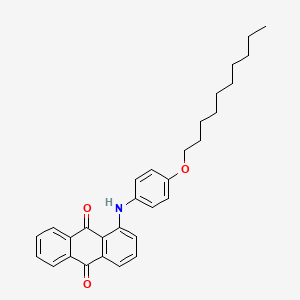
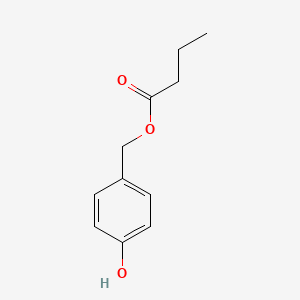
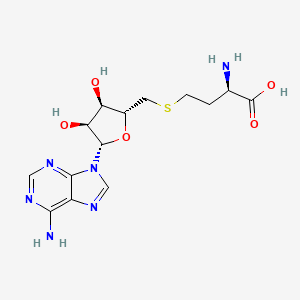
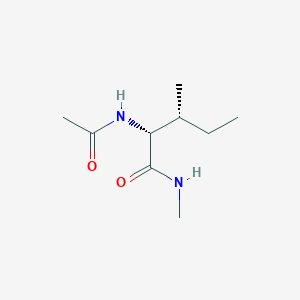

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
